molecular formula C25H29N3O3S2 B11250182 2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-phenylpropanamide

2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-phenylpropanamide

Cat. No.: B11250182
M. Wt: 483.7 g/mol
InChI Key: FAIAABRUFJIYKV-UHFFFAOYSA-N
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Description

2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-phenylpropanamide is a complex organic compound that features a quinoline core, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include boronic acids, palladium catalysts, and various solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

Major products formed from these reactions include various quinoline derivatives, sulfonylated compounds, and substituted piperidines .

Scientific Research Applications

2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline core and piperidine ring play crucial roles in binding to these targets, leading to various biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

Molecular Formula

C25H29N3O3S2

Molecular Weight

483.7 g/mol

IUPAC Name

2-[4-methyl-6-(4-methylpiperidin-1-yl)sulfonylquinolin-2-yl]sulfanyl-N-phenylpropanamide

InChI

InChI=1S/C25H29N3O3S2/c1-17-11-13-28(14-12-17)33(30,31)21-9-10-23-22(16-21)18(2)15-24(27-23)32-19(3)25(29)26-20-7-5-4-6-8-20/h4-10,15-17,19H,11-14H2,1-3H3,(H,26,29)

InChI Key

FAIAABRUFJIYKV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3C)SC(C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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